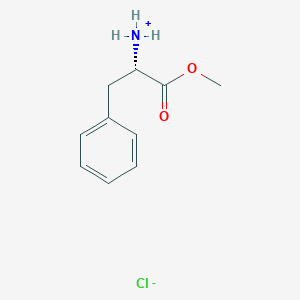

H-DL-Phe-OMe.HCl

描述

属性

IUPAC Name |

methyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-07-8, 7524-50-7 | |

| Record name | Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7524-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-DL-Phenylalanine Methyl Ester Hydrochloride: A Technical Guide for Biochemical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a racemic mixture of the methyl ester of the essential amino acid phenylalanine. In biochemistry, its primary application lies in the enzymatic kinetic resolution of its constituent enantiomers, H-L-Phe-OMe and H-D-Phe-OMe, utilizing the stereospecificity of proteases, most notably α-chymotrypsin. This enzyme selectively catalyzes the hydrolysis of the L-enantiomer, leaving the D-enantiomer largely unreacted. This process is fundamental for the preparative separation of these enantiomers, which have distinct applications in pharmaceutical synthesis and metabolic studies. This guide provides a comprehensive overview of the biochemical uses of this compound, focusing on its role as a substrate for α-chymotrypsin, and includes detailed experimental protocols, kinetic data, and mechanistic diagrams.

Introduction

H-DL-Phenylalanine methyl ester hydrochloride is a derivative of phenylalanine where the carboxylic acid group is esterified with methanol (B129727) and the compound is supplied as a hydrochloride salt to improve its stability and solubility in aqueous solutions. As a racemic mixture, it contains equal amounts of the L- and D-enantiomers. The stereochemical difference between these enantiomers is pivotal to its application in biochemistry. While the L-enantiomer is a natural constituent of proteins and a precursor for various biomolecules, the D-enantiomer is utilized in the synthesis of certain pharmaceuticals and as a research tool. The enzymatic resolution of this racemic mixture is a key technique for isolating the individual stereoisomers.

Application in Enzymatic Kinetic Resolution

The primary biochemical utility of this compound is as a substrate for the kinetic resolution of its enantiomers by the serine protease α-chymotrypsin.

Principle of Stereospecific Hydrolysis

α-Chymotrypsin exhibits a high degree of stereospecificity, preferentially binding and catalyzing the hydrolysis of peptide bonds and ester derivatives of L-aromatic amino acids such as L-phenylalanine.[1][2] The active site of α-chymotrypsin contains a hydrophobic pocket that accommodates the phenyl group of the L-enantiomer in a specific orientation, facilitating the nucleophilic attack by the catalytic triad (B1167595) (Ser-195, His-57, Asp-102) on the ester carbonyl group.[1] Conversely, the D-enantiomer binds much less effectively and is hydrolyzed at a significantly slower rate, allowing for their separation.[1]

The enzymatic reaction involves the selective hydrolysis of the L-enantiomer (H-L-Phe-OMe) to L-phenylalanine (L-Phe) and methanol, while the D-enantiomer (H-D-Phe-OMe) remains largely in its ester form. This difference in reactivity allows for the separation of the unreacted D-ester from the L-amino acid product.

Quantitative Data

| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions |

| N-acetyl-L-phenylalanine methyl ester | 0.95 | 28 | 29,474 | pH 8.00, 25.0 °C[3] |

| N-acetyl-(glycyl)-L-phenylalanine methyl ester | 1.1 | 66 | 60,000 | pH 8.00, 25.0 °C[3] |

| N-acetyl-(glycyl)₂-L-phenylalanine methyl ester | 1.2 | 110 | 91,667 | pH 8.00, 25.0 °C[3] |

| N-acetyl-(glycyl)₃-L-phenylalanine methyl ester | 1.2 | 115 | 95,833 | pH 8.00, 25.0 °C[3] |

Note: The kinetic parameters listed are for N-acetylated derivatives of L-phenylalanine methyl ester. The presence of the N-acetyl group can influence substrate binding and catalysis. However, these values serve as a reasonable approximation for the behavior of the non-acetylated L-enantiomer.

The hydrolysis of the D-enantiomer by α-chymotrypsin is significantly slower, demonstrating the high stereoselectivity of the enzyme.[1]

Experimental Protocols

Kinetic Resolution of this compound using α-Chymotrypsin

This protocol is adapted from a method for the biocatalytic kinetic resolution of racemic phenylalanine methyl ester.[4]

Materials:

-

H-DL-Phenylalanine methyl ester hydrochloride

-

α-Chymotrypsin from bovine pancreas (Type II, >40 units/mg)

-

Deionized water

-

0.5 N Sodium hydroxide (B78521) (NaOH) solution

-

pH meter

-

Burette

-

Magnetic stirrer and stir bar

-

100 mL beaker

-

Diethyl ether

-

1.0 M Hydrochloric acid (HCl) in diethyl ether

-

Rotary evaporator

-

Polarimeter

Procedure:

-

Substrate Preparation:

-

Weigh 2.00 g (9.27 mmol) of this compound into a 100 mL beaker equipped with a magnetic stir bar.

-

Dissolve the substrate in 20 mL of deionized water.

-

Place a calibrated pH meter electrode into the solution.

-

Adjust the pH of the solution to approximately 5.15 by the dropwise addition of 0.5 N NaOH from a burette while stirring.

-

-

Enzyme Preparation:

-

Weigh 60 mg of α-chymotrypsin in a small test tube.

-

Dissolve the enzyme in 2-3 mL of deionized water.

-

-

Enzymatic Reaction:

-

Rapidly add the α-chymotrypsin solution to the substrate solution in the beaker.

-

Start a timer immediately upon addition of the enzyme.

-

Monitor the pH of the reaction mixture. The hydrolysis of the L-ester will produce L-phenylalanine, which is zwitterionic at this pH, and methanol. The reaction can be followed by the consumption of NaOH required to maintain a constant pH, or by other analytical methods such as HPLC to monitor the disappearance of the L-ester and the appearance of L-phenylalanine.

-

-

Work-up and Separation (for isolation of H-D-Phe-OMe):

-

After a predetermined time (or when approximately 50% of the L-ester has been hydrolyzed), quench the reaction by adding acid to lower the pH significantly (e.g., to pH 2-3), which will denature the enzyme.

-

Extract the unreacted H-D-Phe-OMe from the aqueous solution using an organic solvent such as diethyl ether. The L-phenylalanine product will remain in the aqueous phase.

-

Wash the organic extracts with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining L-phenylalanine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude H-D-Phe-OMe.

-

-

Purification and Characterization of H-D-Phe-OMe:

-

The crude H-D-Phe-OMe can be further purified by techniques such as column chromatography.

-

To obtain the hydrochloride salt for easier handling and storage, dissolve the purified H-D-Phe-OMe in diethyl ether and add a 1.0 M solution of HCl in diethyl ether. The H-D-Phe-OMe.HCl will precipitate as a white solid.[4]

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4]

-

The enantiomeric purity of the isolated H-D-Phe-OMe can be determined by polarimetry or chiral chromatography.

-

Mechanistic and Workflow Diagrams

Signaling Pathway: Enzymatic Hydrolysis by α-Chymotrypsin

The following diagram illustrates the catalytic mechanism of α-chymotrypsin for the hydrolysis of H-L-Phe-OMe.

Caption: Catalytic cycle of α-chymotrypsin with H-L-Phe-OMe.

Experimental Workflow: Kinetic Resolution of this compound

The diagram below outlines the key steps in the experimental protocol for the kinetic resolution.

Caption: Workflow for the kinetic resolution of this compound.

Conclusion

H-DL-Phenylalanine methyl ester hydrochloride serves as a valuable tool in biochemistry, primarily as a racemic substrate for the stereospecific enzyme α-chymotrypsin. This allows for the efficient kinetic resolution of its L- and D-enantiomers. The selective hydrolysis of the L-form provides a practical method for the preparation of enantiomerically enriched D-phenylalanine methyl ester, a precursor for various pharmaceutical compounds. The principles and protocols outlined in this guide provide a foundation for researchers and scientists in drug development and biochemical research to effectively utilize this compound in their work. Further investigation into the precise kinetic parameters of the non-acetylated L- and D-enantiomers with α-chymotrypsin would be beneficial for optimizing resolution processes.

References

- 1. The stereospecificity of α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The stereospecificity of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to H-DL-Phe-OMe.HCl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). The information is presented to support research and development activities in medicinal chemistry, pharmacology, and material science.

Chemical Identity and Properties

This compound is the hydrochloride salt of the methyl ester of DL-phenylalanine, a racemic mixture of the D- and L-enantiomers. It is a common intermediate in peptide synthesis and is utilized in various research and pharmaceutical applications.[1][2]

The structure consists of a central alpha-carbon bonded to a hydrogen atom, an amino group (protonated as the hydrochloride salt), a benzyl (B1604629) side chain, and a methyl ester group.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Synonyms | DL-Phe-OMe·HCl | [1] |

| CAS Number | 5619-07-8 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂·HCl | [1] |

| Molecular Weight | 215.68 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 156 - 162 °C | [1][3][4] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1][2] |

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the methylene (B1212753) and methine protons of the phenylalanine backbone, and signals for the aromatic protons of the benzyl group. The amine proton signal may be broad and its chemical shift dependent on the solvent.

-

¹³C NMR: Carbon signals are expected for the methyl ester carbonyl, the aromatic carbons of the phenyl ring, the alpha and beta carbons of the amino acid backbone, and the methyl carbon of the ester.[5]

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester, N-H stretching of the ammonium (B1175870) salt, C-H stretches for the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

Experimental Protocols

Detailed methodologies for the synthesis of amino acid methyl ester hydrochlorides are well-established. Below are representative protocols.

This is a common and efficient method for the esterification of amino acids.

-

Reaction Setup: Suspend the amino acid (e.g., L-phenylalanine, 1.0 eq) in methanol (B129727) (approx. 6-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.[6]

-

Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the stirred suspension over a period of 15-30 minutes, ensuring the temperature remains low.[6]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethanol/ethyl acetate, to yield the pure amino acid methyl ester hydrochloride as a white solid.[6]

This method provides a convenient room-temperature synthesis.

-

Reaction Setup: Place the amino acid (1.0 eq) in a round-bottom flask with a magnetic stirrer.[5]

-

Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (B32843) (2.0 eq) to the amino acid and stir. Then, add methanol (approx. 10 mL per 0.1 mol of amino acid).[5]

-

Reaction Progression: Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.[5]

-

Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the product, the amino acid ester hydrochloride.[5]

Biological and Pharmaceutical Relevance

This compound serves as a crucial building block and precursor in various applications, particularly in neuroscience and pharmaceutical development.

-

Neurotransmitter Precursor: Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine. Tyrosine is subsequently converted into a series of key neurotransmitters known as catecholamines, which include dopamine, norepinephrine, and epinephrine.[7]

-

Pharmaceutical Synthesis: Due to its role as a precursor to neurotransmitters, the compound is widely used in the synthesis of pharmaceuticals targeting neurological disorders.[1]

-

Dietary Supplements: It is found in dietary supplements aimed at improving mood and cognitive function.[1] Its methyl ester form may enhance bioavailability and its ability to cross the blood-brain barrier allows for effective use in studies on neurotransmitter synthesis.[1]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. prepchem.com [prepchem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. CAS 16975-45-4: N-ME-DL-PHE-OME HCL | CymitQuimica [cymitquimica.com]

DL-Phenylalanine Methyl Ester Hydrochloride: A Technical Overview of Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for DL-Phenylalanine methyl ester hydrochloride. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative descriptions and data from a closely related analog. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in understanding the solubility profile of this compound.

Introduction

DL-Phenylalanine methyl ester hydrochloride is a racemic mixture of the methyl ester of the essential amino acid phenylalanine. It is a crucial building block in the synthesis of various pharmaceutical compounds and is of significant interest in drug development. Understanding its solubility is critical for its formulation, delivery, and overall bioavailability.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | Approximately 160 °C (with decomposition) | [1] |

Solubility Profile

Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for DL-Phenylalanine methyl ester hydrochloride. However, qualitative descriptions are consistently reported.

Table 1: Qualitative Solubility of DL-Phenylalanine Methyl Ester Hydrochloride

| Solvent | Solubility Description |

| Water | Slightly soluble[1] |

| Ethanol | Soluble[3][4][5] |

| Methanol (B129727) | Soluble[3][4][5] |

| Dimethyl Sulfoxide (DMSO) | No specific data found |

It is important to note that while the compound is described as "soluble" in polar organic solvents like methanol and ethanol, the exact limits of this solubility are not documented in the available resources.

Solubility Data of a Structural Analog

In the absence of direct quantitative data, the solubility of a structurally similar compound, 4-Chloro-DL-phenylalanine methyl ester hydrochloride, can provide some insight.

Table 2: Quantitative Solubility of 4-Chloro-DL-phenylalanine methyl ester hydrochloride

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication.[6] |

| Water | 50 mg/mL | Requires sonication and heating to 60°C.[6] |

Note: This data is for a different, albeit related, compound and should be used as an estimation with caution. The chloro-substituent on the phenyl ring can influence the molecule's polarity and crystal lattice energy, thereby affecting its solubility compared to the non-substituted parent compound.

Experimental Protocol: A General Workflow for Solubility Determination

While a specific experimental protocol for determining the solubility of DL-Phenylalanine methyl ester hydrochloride was not found, a general and widely accepted method is the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

A conceptual workflow for this process is outlined below:

Conclusion

References

- 1. DL-Phenylalanine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. D-Phenylalanine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

H-DL-Phe-OMe.HCl molecular weight and formula

This guide provides an in-depth overview of the physicochemical properties of DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl), a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and chemical synthesis.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2][3][4] |

| C₁₀H₁₃NO₂·HCl | [5] | |

| Molecular Weight | 215.68 g/mol | [1][2][4] |

| 215.7 g/mol | [5][6] | |

| CAS Number | 5619-07-8 | [1][3][5] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 157 - 159 °C | [5] |

Logical Relationship of Compound Components

The following diagram illustrates the relationship between the constituent parts of the this compound molecule.

Molecular composition of this compound.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of DL-Phenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of DL-Phenylalanine methyl ester hydrochloride. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Physical and Chemical Properties

DL-Phenylalanine methyl ester hydrochloride is a racemic mixture of the D- and L-enantiomers of phenylalanine methyl ester hydrochloride. It presents as a white to off-white crystalline powder.[1][2] It is an amino acid ester hydrochloride widely used in the pharmaceutical and food industries.[2]

Table 1: Physical and Chemical Properties of DL-Phenylalanine Methyl Ester Hydrochloride

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | |

| Melting Point | 157-159 °C; ~160 °C (with decomposition) | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and methanol (B129727) | |

| CAS Number | 5619-07-8 | [2] |

Experimental Protocols

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of DL-Phenylalanine methyl ester hydrochloride is the Fischer esterification of DL-phenylalanine using methanol and a catalyst such as thionyl chloride or hydrogen chloride gas.

Protocol: Synthesis via Fischer Esterification with Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-phenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Addition of Reagent: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and then add ethyl acetate (B1210297) until the solution becomes turbid. Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the white crystals of DL-Phenylalanine methyl ester hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of the synthesized compound.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry crystalline DL-Phenylalanine methyl ester hydrochloride. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the end of melting). For pure DL-Phenylalanine methyl ester hydrochloride, a sharp melting range of 157-159 °C is expected.[2]

Solubility Assessment

A qualitative assessment of solubility in key solvents is important for handling and formulation.

Protocol: Qualitative Solubility Test

-

Preparation: To three separate small test tubes, add approximately 10-20 mg of DL-Phenylalanine methyl ester hydrochloride.

-

Testing:

-

To the first test tube, add 1 mL of distilled water.

-

To the second test tube, add 1 mL of ethanol.

-

To the third test tube, add 1 mL of methanol.

-

-

Observation: Agitate each tube vigorously for 30 seconds at room temperature. Observe and record whether the compound dissolves completely, partially, or not at all. DL-Phenylalanine methyl ester hydrochloride is expected to be slightly soluble in water and soluble in ethanol and methanol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are essential for the structural confirmation of DL-Phenylalanine methyl ester hydrochloride. The spectra for the DL-racemic mixture will be identical to those of the individual enantiomers in an achiral solvent.

1H NMR (500 MHz, D₂O) δ: 7.45-7.30 (m, 5H, Ar-H), 4.39 (t, J = 7.0 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 3.29 (dd, J = 14.0, 7.0 Hz, 1H, CH₂), 3.17 (dd, J = 14.0, 7.0 Hz, 1H, CH₂).

13C NMR (125 MHz, D₂O) δ: 171.8 (C=O), 135.9 (Ar-C), 129.4 (2 x Ar-CH), 129.1 (2 x Ar-CH), 127.8 (Ar-CH), 55.2 (CH), 53.2 (OCH₃), 36.9 (CH₂).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected Absorptions (KBr pellet, cm⁻¹):

-

3400-2800 cm⁻¹ (broad): N-H and O-H stretching (from the hydrochloride salt and any residual water).

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching.

-

~1220 cm⁻¹: C-O stretching of the ester group.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of DL-Phenylalanine methyl ester hydrochloride.

Caption: Workflow for the synthesis and purification of DL-Phenylalanine methyl ester hydrochloride.

References

An In-depth Technical Guide to DL-Phenylalanine Methyl Ester Hydrochloride (CAS 5619-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylalanine methyl ester hydrochloride, identified by CAS number 5619-07-8, is a derivative of the essential amino acid phenylalanine. It is a racemic mixture containing both D- and L-enantiomers. This compound serves primarily as a laboratory chemical and a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and peptides.[1] Its utility is noted in research concerning neurological disorders, pain management, and mood enhancement, largely owing to its role as a precursor to phenylalanine, which is vital for protein synthesis and the production of neurotransmitters.[2][3] This technical guide provides a comprehensive overview of the known properties, applications, and synthetic methodologies related to DL-Phenylalanine methyl ester hydrochloride.

Chemical and Physical Properties

DL-Phenylalanine methyl ester hydrochloride is a white crystalline powder.[4][5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 5619-07-8 | [1] |

| IUPAC Name | methyl 2-amino-3-phenylpropanoate;hydrochloride | |

| Synonyms | H-DL-Phe-OMe HCl, DL-Phe-OMe·HCl | [6] |

| Molecular Formula | C10H13NO2·HCl | [1] |

| Molecular Weight | 215.68 g/mol | [6] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 157 - 162 °C | |

| Purity | ≥97.5% | [4][5] |

| Water Content | <0.5% (Karl Fischer) | [4][5] |

| SMILES | COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| InChI Key | SWVMLNPDTIFDDY-UHFFFAOYSA-N |

Pharmacology and Toxicology

Direct pharmacological and toxicological studies on DL-Phenylalanine methyl ester hydrochloride are limited. Its biological effects are primarily inferred from its metabolic products, D-phenylalanine and L-phenylalanine.[3]

Mechanism of Action (Inferred)

Upon administration, DL-Phenylalanine methyl ester hydrochloride is likely hydrolyzed to yield DL-phenylalanine.

-

L-Phenylalanine: This enantiomer is a direct precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[2] Elevated levels of these neurotransmitters in the brain are associated with antidepressant effects.[3]

-

D-Phenylalanine: This enantiomer is not incorporated into proteins. Its purported analgesic activity may stem from the inhibition of enkephalin-degrading enzymes like carboxypeptidase A.[3] Enkephalins are endogenous opioid peptides that play a role in pain modulation. By preventing their degradation, D-phenylalanine may prolong their analgesic and mood-elevating effects.[3]

The methyl ester form is suggested to enhance the bioavailability of the compound.[2]

Applications

This compound is utilized in several areas of research and development:

-

Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[2][7] It is also used in the development of analgesics and antidepressants.[7]

-

Dietary Supplements: It is found in supplements aimed at improving mood and cognitive function.[2]

-

Pain Management Research: Its potential to modulate pain perception makes it a subject of interest in the development of new pain relief therapies.[2]

-

Cosmetic Formulations: It is incorporated into skincare products, potentially for its antioxidant properties.[2]

-

Food Industry: It is sometimes used as a flavor enhancer.[2]

Toxicology

Experimental Protocols

1. General Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol describes a general method for the esterification of amino acids using chlorotrimethylsilane (B32843) and methanol (B129727).[9]

-

Materials:

-

Amino acid (0.1 mol)

-

Chlorotrimethylsilane (0.2 mol, freshly distilled)

-

Methanol (100 mL)

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Place the amino acid in a round bottom flask.

-

Slowly add freshly distilled chlorotrimethylsilane while stirring with a magnetic stirrer.

-

Add methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride product.

-

2. Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This protocol provides a more specific example for the synthesis of the D-enantiomer.[10]

-

Materials:

-

D-phenylalanine (3 g, 18.16 mmol)

-

Anhydrous methanol (50 mL)

-

Acetyl chloride (3 mL)

-

100 mL two-necked round-bottomed flask

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

Add anhydrous methanol to a 100 mL two-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add acetyl chloride dropwise through the dropping funnel.

-

After 15 minutes, add D-phenylalanine to the reaction mixture.

-

Reflux the reaction mixture at 70 °C overnight.

-

Upon completion, obtain D-phenylalanine methyl ester hydrochloride by vacuum drying. The product can be used for subsequent reactions without further purification.

-

3. Enzymatic Resolution of DL-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the separation of the D- and L-enantiomers using an enzyme.[11]

-

Materials:

-

DL-phenylalanine methyl ester hydrochloride (2.00 g, 9.27 mmol)

-

Deionized water (20 mL)

-

0.5 N NaOH

-

α-chymotrypsin from bovine pancreas (>40 units/mg)

-

pH meter

-

Burette

-

Magnetic stirrer

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve DL-phenylalanine methyl ester hydrochloride in deionized water in a beaker with a magnetic stir bar.

-

Insert a pH meter and adjust the pH to approximately 5.15 by adding 0.5 N NaOH from a burette.

-

Dissolve α-chymotrypsin in a small amount of deionized water.

-

Rapidly add the enzyme solution to the beaker containing the methyl ester and start timing.

-

Continuously add 0.5 N NaOH from the burette to maintain the pH at the starting value. Record the volume of NaOH added over time.

-

When the pH no longer decreases, stir the solution for an additional 10 minutes.

-

Adjust the pH to 9.5 with NaOH and add NaCl.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic phases, dry with Na2SO4, filter, and evaporate to dryness using a rotary evaporator to obtain the unreacted enantiomer (D-phenylalanine methyl ester).

-

The L-phenylalanine remains in the aqueous phase as the carboxylate salt.

-

Visualizations

Inferred Metabolic Pathway of DL-Phenylalanine Methyl Ester Hydrochloride

Caption: Inferred metabolic fate and mechanism of action.

General Synthetic Workflow

Caption: General workflow for synthesis.

References

- 1. fishersci.dk [fishersci.dk]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. DL-Phenylalanine methyl ester hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 5. DL-Phenylalaninmethylester Hydrochlorid, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. DL-Phenylalanine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 11. books.rsc.org [books.rsc.org]

H-DL-Phe-OMe.HCl: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Amino Acid Derivative in Drug Discovery and Development.

Introduction

H-DL-Phe-OMe.HCl, the hydrochloride salt of DL-phenylalanine methyl ester, is a pivotal amino acid derivative with significant applications in pharmaceutical research, peptide synthesis, and neuroscience. As a racemic mixture of the D- and L-enantiomers of phenylalanine with a protected carboxylic acid group, it serves as a versatile building block for the synthesis of a wide array of complex organic molecules and bioactive compounds. Its enhanced stability and solubility in comparison to the free amino acid make it a valuable precursor in various synthetic endeavors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its multifaceted role in scientific research and drug development, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Physicochemical Properties and Data

The physical and chemical characteristics of this compound are crucial for its application in synthesis and research. The following tables summarize key quantitative data for this compound.

| Identifier | Value |

| IUPAC Name | methyl 2-amino-3-phenylpropanoate;hydrochloride |

| Synonyms | H-DL-Phe-OMe·HCl, DL-Phenylalanine methyl ester hydrochloride |

| CAS Number | 5619-07-8 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol [1] |

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 157 - 163 °C | [2][4] |

| Purity | ≥98% | [3] |

| Storage Temperature | 2-8°C | [4] |

Role as an Amino Acid Derivative in Research and Drug Development

This compound's utility stems from its structural features as a protected amino acid. The methyl ester group prevents the carboxylic acid from participating in reactions, allowing for selective modifications at the amino group. This characteristic is fundamental in peptide synthesis, where controlled, sequential addition of amino acids is required.

Furthermore, as a derivative of phenylalanine, this compound is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Phenylalanine is a crucial antecedent to the synthesis of key neurotransmitters.[5] The D-enantiomer, in particular, has been investigated for its potential analgesic and antidepressant activities.[6] The racemic nature of this compound also makes it a key substrate for enzymatic and chemical resolution studies, aimed at isolating the individual stereoisomers which may possess distinct pharmacological properties.[7]

Key Signaling Pathway: Catecholamine Biosynthesis

Phenylalanine is the metabolic precursor to the catecholamine neurotransmitters, which play critical roles in mood, cognition, and physiological regulation. The following diagram illustrates the biochemical pathway from phenylalanine to epinephrine.

Figure 1: Catecholamine synthesis pathway from Phenylalanine.

Experimental Protocols

Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for the formation of a dipeptide using this compound as the C-terminal amino acid ester.

Workflow Diagram:

Figure 2: Workflow for solution-phase peptide coupling.

Methodology:

-

Neutralization of this compound: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring. Stir the mixture at 0°C for 15 minutes.

-

Activation of N-Boc-Protected Amino Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) in the same anhydrous solvent. Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).

-

Coupling Reaction: Add the activated amino acid solution to the neutralized this compound solution. Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[8]

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate sequentially with 5% sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (brine) solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude dipeptide can be further purified by column chromatography.

Enzymatic Resolution of DL-Phenylalanine Methyl Ester

This protocol outlines a general procedure for the kinetic resolution of this compound using an enzyme like α-chymotrypsin, which selectively hydrolyzes the L-enantiomer.

Workflow Diagram:

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. D-Phenylalanine Methyl Ester Hydrochloride | 13033-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. ptfarm.pl [ptfarm.pl]

Phenylalanine Methyl Ester Hydrochloride: A Technical Guide to its Function in Neurochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neurochemical functions of phenylalanine methyl ester hydrochloride. As a more bioavailable precursor to the essential amino acid L-phenylalanine, this compound serves as a valuable tool in neuroscience research and holds potential for therapeutic development in neurological and psychiatric disorders. This document details its role in catecholamine biosynthesis, its modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, and its implications for neurotransmitter system dynamics. Quantitative data, detailed experimental protocols, and visualizations of key pathways are presented to offer a comprehensive resource for the scientific community.

Introduction

Phenylalanine methyl ester hydrochloride is the methyl ester of the essential amino acid phenylalanine, provided as a hydrochloride salt to enhance its stability and solubility. Its primary role in neurochemistry stems from its conversion to L-phenylalanine, a fundamental building block for several key neurotransmitters and neuromodulators.[1][2] The esterification of phenylalanine increases its lipophilicity, which is believed to enhance its ability to cross the blood-brain barrier, making it a subject of interest for influencing central nervous system biochemistry.[2] This guide will elucidate the mechanisms through which phenylalanine methyl ester hydrochloride exerts its effects on neuronal function, with a focus on its impact on dopaminergic and glutamatergic systems.

Core Neurochemical Functions

The neurochemical impact of phenylalanine methyl ester hydrochloride is primarily indirect, arising from the in vivo hydrolysis of the ester to yield L-phenylalanine.

Precursor to Catecholamine Neurotransmitters

L-phenylalanine is the initial substrate in the biosynthesis of the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and epinephrine.[3][4] This pathway is critical for numerous physiological and cognitive processes, including motor control, motivation, reward, and the stress response.

The metabolic cascade is initiated by the enzyme phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. Subsequently, tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, hydroxylates L-tyrosine to form L-DOPA.[5] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase. In specific neuronal populations, dopamine can be further converted to norepinephrine and epinephrine.[6]

Modulation of the N-Methyl-D-Aspartate (NMDA) Receptor

High concentrations of L-phenylalanine have been shown to act as a competitive antagonist at the glycine (B1666218) co-agonist binding site of the NMDA receptor.[7][8] The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[9] By competing with glycine, L-phenylalanine can reduce NMDA receptor activation, thereby influencing glutamatergic neurotransmission. This interaction is particularly relevant in the context of phenylketonuria (PKU), a metabolic disorder characterized by elevated L-phenylalanine levels, which is associated with severe neurological impairment.[7]

Quantitative Data

| Parameter | Compound | Receptor/Enzyme/Process | Value | Species/System | Reference |

| IC50 | L-Phenylalanine | NMDA Receptor Current (inhibition) | 1.71 ± 0.24 mM | Cultured rat hippocampal neurons | [7][10] |

Note: The IC50 value represents the concentration of L-phenylalanine that inhibits 50% of the NMDA-activated current. This demonstrates a direct modulatory effect on a key glutamate receptor. It is important to note that this is for L-phenylalanine, the metabolite of phenylalanine methyl ester hydrochloride.

Signaling and Metabolic Pathways

The following diagrams illustrate the key neurochemical pathways influenced by phenylalanine methyl ester hydrochloride.

Catecholamine Biosynthesis Pathway

NMDA Receptor Modulation by L-Phenylalanine

Experimental Protocols

The following are representative protocols for key experiments to investigate the neurochemical effects of phenylalanine methyl ester hydrochloride.

In Vivo Microdialysis for Dopamine Release in the Rat Striatum

Objective: To measure extracellular dopamine levels in the rat striatum following administration of phenylalanine methyl ester hydrochloride.

Materials:

-

Male Wistar rats (250-300g)

-

Phenylalanine methyl ester hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Microdialysis probes (e.g., 4mm membrane, 20 kDa molecular weight cutoff)

-

Stereotaxic apparatus

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum.

-

Allow the animal to recover for at least 48 hours post-surgery.

-

-

Microdialysis Probe Insertion and Baseline Collection:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine.[2]

-

-

Administration of Phenylalanine Methyl Ester Hydrochloride:

-

Prepare a solution of phenylalanine methyl ester hydrochloride in sterile saline.

-

Administer the solution via intraperitoneal (i.p.) injection at the desired dose.

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples at the same regular intervals for a defined period post-injection (e.g., 2-3 hours).

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Quantify the dopamine concentration by comparing the peak areas to a standard curve.

-

-

Data Analysis:

-

Express the post-administration dopamine levels as a percentage of the baseline levels for each animal.

-

Perform statistical analysis to determine the significance of any observed changes.

-

Tyrosine Hydroxylase Activity Assay

Objective: To determine the effect of phenylalanine methyl ester hydrochloride on the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

Materials:

-

Tissue homogenates (e.g., from rat striatum)

-

Phenylalanine methyl ester hydrochloride

-

L-[3,5-3H]tyrosine (radiolabeled substrate)

-

6(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Activated charcoal

-

Scintillation counter and fluid

Procedure:

-

Tissue Preparation:

-

Homogenize the tissue samples in an appropriate buffer and centrifuge to obtain the supernatant containing the enzyme.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the tissue supernatant, L-[3,5-3H]tyrosine, DTT, and catalase.

-

Prepare separate reaction tubes for control (no phenylalanine methyl ester hydrochloride) and experimental conditions (with varying concentrations of phenylalanine methyl ester hydrochloride).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the cofactor BH4.

-

Incubate the reaction tubes at 37°C for a specific time (e.g., 20 minutes).

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding a cold solution of activated charcoal in HCl. The charcoal will bind the unreacted [3H]tyrosine.

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification of Product:

-

The supernatant will contain the [3H]H2O produced during the hydroxylation of tyrosine.

-

Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of tyrosine hydroxylase activity based on the amount of [3H]H2O produced per unit time per amount of protein.

-

Compare the activity in the presence and absence of phenylalanine methyl ester hydrochloride to determine its effect.[11]

-

Conclusion

Phenylalanine methyl ester hydrochloride serves as a valuable research tool for investigating the roles of the essential amino acid L-phenylalanine in the central nervous system. Its primary functions in neurochemistry are mediated through its conversion to L-phenylalanine, which acts as a crucial precursor for the synthesis of catecholamine neurotransmitters and as a modulator of NMDA receptor activity. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the neuropharmacological properties of this compound and its potential applications in addressing neurological and psychiatric conditions characterized by dysregulation of dopaminergic and glutamatergic systems. Further research is warranted to elucidate the direct binding affinities of phenylalanine methyl ester hydrochloride at various neuroreceptors and to fully characterize its pharmacokinetic and pharmacodynamic profile in vivo.

References

- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advancements in behavioral testing in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-dopa methyl ester antagonizes competitively L-dopa-induced facilitation of noradrenaline release from rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

H-DL-Phe-OMe.HCl as a Precursor in Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a versatile and economically significant precursor in the field of organic synthesis. As a protected form of the essential amino acid phenylalanine, it serves as a fundamental building block for a wide array of molecules, ranging from simple dipeptides to complex bioactive macrocycles. Its utility is primarily centered in peptide synthesis, where the methyl ester group provides temporary protection for the carboxylic acid functionality, allowing for selective formation of amide bonds at the free amino group. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for professionals in research and drug development.

Core Properties and Specifications

This compound is a white to off-white crystalline powder that is soluble in water and methanol.[1][2] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[2] As a racemic mixture, it contains equal amounts of the D- and L-enantiomers, making it a cost-effective starting material for syntheses where stereochemistry at this position is not critical or where subsequent separation of diastereomers is planned.

| Property | Value | Reference(s) |

| Synonyms | DL-Phe-OMe·HCl, Methyl DL-phenylalaninate hydrochloride | [1] |

| CAS Number | 5619-07-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂·HCl | [1] |

| Molecular Weight | 215.68 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 157 - 162 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Soluble in water and methanol | [2] |

| Storage Conditions | 0 - 8 °C, Hygroscopic | [1] |

Applications in Synthesis

The primary application of this compound is as a nucleophilic component in peptide bond formation. The free amino group readily reacts with an activated carboxylic acid of an N-protected amino acid to form a dipeptide. This process can be repeated to build longer peptide chains. It is a key precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its role as a precursor for neurotransmitters.[1] Furthermore, it is utilized in the development of novel bioactive compounds, including enzyme inhibitors and potential therapeutics. For instance, it serves as a starting material for the synthesis of precursors to natural products like Segetalin D, a cyclic heptapeptide (B1575542) with demonstrated cytotoxic and anthelmintic activities.[4]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations using this compound or its enantiopure counterparts. The principles and reaction conditions are generally applicable to the DL-form, with the understanding that the resulting products will be racemic or diastereomeric mixtures.

Protocol 1: General Dipeptide Synthesis via Carbodiimide Coupling (Boc-Trp-Phe-OMe)

This protocol details the synthesis of a protected dipeptide, Boc-Trp-Phe-OMe, using a carbodiimide-mediated coupling reaction, a common and effective method for peptide bond formation in solution.[5]

Materials and Reagents:

-

Boc-L-tryptophan (Boc-Trp-OH)

-

L-phenylalanine methyl ester hydrochloride (H-L-Phe-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

1 M Hydrochloric acid (HCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Phenylalanine Methyl Ester (Free Base):

-

Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This neutralizes the hydrochloride salt to yield the free amine.[5]

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[5]

-

Add the solution of L-phenylalanine methyl ester free base from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.[5]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (B92381) as the eluent.[5]

-

Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.

-

Protocol 2: Synthesis of a Dipeptide Precursor for a Bioactive Cyclopeptide (Boc-Ala-Phe-OMe)

This protocol describes the synthesis of Boc-Ala-Phe-OMe, a dipeptide fragment used in the total synthesis of Segetalin D, a natural cyclic heptapeptide.[4]

Materials and Reagents:

-

Boc-Alanine (Boc-Ala-OH)

-

DL-phenylalanine methyl ester hydrochloride (this compound)

-

N-methylmorpholine (NMM)

-

Dicyclohexylcarbodiimide (DCC)

-

Chloroform (B151607) (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Component Preparation:

-

Dissolve this compound (0.01 mol) in chloroform (20 mL).

-

Cool the solution to 0 °C and add N-methylmorpholine (NMM) (2.23 mL, 0.021 mol).

-

Stir the reaction mixture for 15 minutes at 0 °C.[4]

-

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-Alanine (0.01 mol) in chloroform (20 mL).

-

Add the Boc-Alanine solution and dicyclohexylcarbodiimide (DCC) (2.1 g, 0.01 mol) to the amine component mixture with stirring.[4]

-

Continue stirring the reaction mixture for 24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the residue with chloroform (30 mL) and combine the filtrates.

-

Wash the combined filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the product.[4]

-

Reported Yield: 78.3% (for the L-L dipeptide).[4]

-

Biological Context and Signaling Pathways

Peptides synthesized from this compound can exhibit a range of biological activities, including enzyme inhibition and cytotoxicity. For example, Segetalin D, whose synthesis utilizes a phenylalanine methyl ester precursor, has shown significant cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines.[4] While the precise mechanism for Segetalin D is not fully elucidated, many cytotoxic cyclic peptides exert their effects by inducing apoptosis (programmed cell death). This often involves the disruption of mitochondrial membrane potential and the activation of a cascade of enzymes called caspases.

Conclusion

This compound remains a cornerstone building block for synthetic chemists. Its accessibility, stability, and reactivity make it an ideal starting point for the synthesis of a diverse range of molecules. The protocols outlined in this guide demonstrate its utility in standard peptide coupling reactions, which form the basis for creating novel peptides for drug discovery and materials science. The connection between synthetic products derived from this precursor and significant biological outcomes, such as cytotoxicity, underscores its importance in the development of new therapeutic agents. As research continues, the application of this compound is expected to expand, further solidifying its role as an indispensable tool in modern organic and medicinal chemistry.

References

- 1. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicineinnovates.com [medicineinnovates.com]

- 3. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Basic Characterization of H-DL-Phe-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a derivative of the essential amino acid DL-phenylalanine. It serves as a versatile building block in peptide synthesis and is utilized in the development of various pharmaceutical compounds.[1] Its hydrochloride salt form enhances stability and solubility, making it a convenient precursor for a range of chemical modifications. A thorough characterization of this compound is crucial to ensure its identity, purity, and suitability for research and drug development applications. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed experimental protocols for its characterization, and a standardized workflow for its analysis.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Synonyms | DL-Phe-OMe·HCl, DL-Phenylalanine methyl ester hydrochloride | [1] |

| CAS Number | 5619-07-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 157 - 159 °C | [1] |

| Purity (by HPLC) | ≥ 99% | [1] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. The following table summarizes typical spectroscopic data.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.63 (s, 4H), 7.1 (m, 10H), 6.02 (dd, 2H, J=4Hz, 4Hz), 3.77 (s, 6H), 3.73 (dd, 2H, J=8Hz, 4Hz), 3.50 (dd, 2H, J=12Hz, 4Hz)[4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 169.6, 162.4, 136.9, 131.3, 129.2, 128.5, 126.9, 126.8, 126.4, 54.9, 52.8, 34.9[4] |

| FT-IR (ATR) | ν (cm⁻¹): 3377, 2865, 2534, 1643, 1589, 1496, 1441, 1423, 1394, 1224, 1296, 1116, 1093, 1061, 983, 908, 846, 795, 759, 743[5] |

| Mass Spectrometry (EI) | m/z = 590.17 [M]+ (for a related dimer)[4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible characterization of this compound.

Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C/min initially.

-

Observe the sample. Once the temperature is within 20 °C of the expected melting point (157-159 °C), reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the clear point).

-

The melting point is reported as the range between these two temperatures. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Apparatus and Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

-

This compound sample

-

Pipettes and vials

Procedure for ¹H and ¹³C NMR:

-

Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

After acquiring the ¹H spectrum, set up the ¹³C NMR experiment. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

-

Assign the chemical shifts of the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Apparatus:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the this compound powder onto the center of the ATR crystal to completely cover it.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the FT-IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

After data acquisition, clean the ATR crystal thoroughly.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands for the functional groups present (e.g., N-H, C=O, C-O, aromatic C-H).

Visualizations

General Characterization Workflow

The following diagram illustrates a standard workflow for the basic characterization of this compound, from initial sample reception to final data analysis and reporting.

Caption: Workflow for the basic characterization of this compound.

References

H-DL-Phe-OMe.HCl: A Comprehensive Technical Guide on its Core Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe-OMe.HCl, or DL-Phenylalanine methyl ester hydrochloride, is a racemic mixture of the methyl ester of the essential amino acid phenylalanine. This derivative has become a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its utility stems from the protection of the carboxylic acid group as a methyl ester, allowing for selective reactions at the amino group. This in-depth technical guide explores the historical context of its development, rooted in the foundational work on amino acid chemistry, and provides a detailed overview of its synthesis, physicochemical properties, and biological relevance. Experimental protocols for its preparation and key quantitative data are presented to support its application in research and drug development.

Discovery and History

The journey to the isolation and synthesis of this compound is intrinsically linked to the broader history of amino acid chemistry.

The Dawn of Amino Acid Chemistry

Phenylalanine, the parent amino acid, was first isolated in 1879 by Schulze and Barbieri from yellow lupine seedlings.[1] Just a few years later, in 1882, Erlenmeyer and Lipp accomplished the first chemical synthesis of phenylalanine.[1] These early discoveries laid the groundwork for understanding the fundamental building blocks of proteins.

The Advent of Amino Acid Esterification

The "discovery" of this compound was not a singular event but rather an outcome of the pioneering work on the esterification of amino acids. The German chemist Emil Fischer was a central figure in this field. In the early 20th century, Fischer developed methods for esterifying the carboxylic acid group of amino acids, which proved to be a critical step in peptide synthesis and the characterization of amino acids.[2] This process, often referred to as the Fischer esterification, involves reacting the amino acid with an alcohol in the presence of an acid catalyst, typically hydrogen chloride. This reaction not only protects the carboxylic acid group but also increases the solubility of the amino acid in organic solvents, facilitating further reactions. The synthesis of this compound is a direct application of this classical and robust chemical transformation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | N/A |

| Molecular Weight | 215.68 g/mol | N/A |

| Appearance | White to off-white crystalline powder | Generic |

| Melting Point | Approximately 158-162 °C | Generic |

| Solubility | Soluble in water and methanol (B129727) | Generic |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and resolution of DL-phenylalanine methyl ester hydrochloride.

Synthesis of this compound via Fischer Esterification

This protocol is a standard laboratory procedure for the synthesis of amino acid methyl esters.

Materials:

-

DL-Phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen Chloride (gas)

-

Diethyl ether

Procedure:

-

Suspend DL-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is highly exothermic and generates hydrochloric acid in situ, which acts as the catalyst.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting solid residue is triturated with diethyl ether to precipitate the hydrochloride salt.

-

Collect the white crystalline product by filtration, wash with diethyl ether, and dry under vacuum.[3]

Figure 1. Experimental workflow for the synthesis of this compound.

Resolution of DL-Phenylalanine Methyl Ester

For applications requiring enantiomerically pure forms, the racemic mixture can be resolved. One common method is enzymatic resolution.

Materials:

-

This compound

-

α-Chymotrypsin

-

Sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Hydrochloric acid solution (e.g., 0.1 M)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve this compound in deionized water and adjust the pH to a range suitable for α-chymotrypsin activity (typically around 7.5-8.0) using a sodium hydroxide solution.

-

Add α-chymotrypsin to the solution and stir the mixture at room temperature. The enzyme will selectively hydrolyze the L-enantiomer of the ester back to L-phenylalanine.

-

Monitor the reaction progress by measuring the consumption of the base required to maintain a constant pH or by HPLC.

-